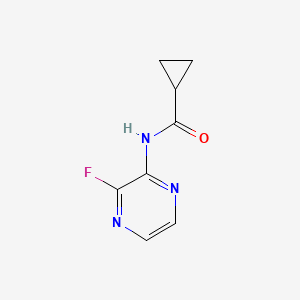
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring attached to a carboxylic acid group, which is further linked to a 3-fluoro-pyrazin-2-yl amide moiety. The presence of the cyclopropane ring and the fluorinated pyrazine ring contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Pyrazine Ring: The 3-fluoro-pyrazin-2-yl group can be introduced via nucleophilic substitution reactions using fluorinated pyrazine derivatives.
Amidation Reaction: The final step involves the coupling of the cyclopropanecarboxylic acid with the 3-fluoro-pyrazin-2-yl amine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropane ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but differ in the substituents attached to the carboxylic acid group.
Fluorinated pyrazine derivatives: These compounds contain the fluorinated pyrazine ring but may have different functional groups attached.
Uniqueness
The combination of the cyclopropane ring and the fluorinated pyrazine ring in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8FN3O |
|---|---|
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
InChI-Schlüssel |
HBTXFYOXQXBZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=NC=CN=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
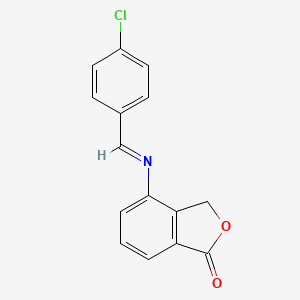
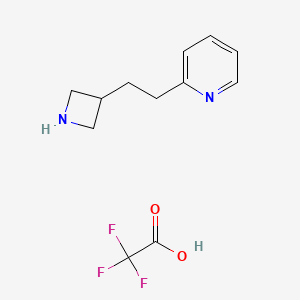
![5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11757608.png)
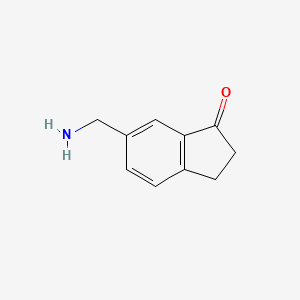
![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)

![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)

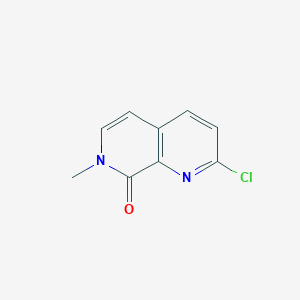
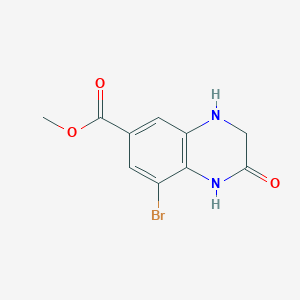
![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
